CB2 receptor antagonist 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

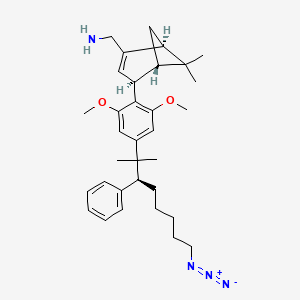

Propiedades

Fórmula molecular |

C33H46N4O2 |

|---|---|

Peso molecular |

530.7 g/mol |

Nombre IUPAC |

[(1S,4S,5S)-4-[4-[(3S)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |

InChI |

InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26-,27+,28-/m0/s1 |

Clave InChI |

JPZUDQJWZQLWGR-BPXGVECKSA-N |

SMILES isomérico |

CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |

SMILES canónico |

CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of CB2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Cannabinoid Receptor 2 (CB2) antagonists, with a specific focus on a compound identified as "CB2 receptor antagonist 3". Given the limited specific data on "this compound," this guide will leverage data from well-characterized CB2 antagonists and inverse agonists, such as SR144528 and AM630, to provide a comprehensive framework for understanding the core principles of CB2 receptor antagonism.

Introduction to the CB2 Receptor

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system, including on B-cells, T-cells, monocytes, and macrophages.[1] Its expression is also found on microglia within the central nervous system.[1] The endogenous ligand for the CB2 receptor is 2-Arachidonoylglycerol (2-AG).[1] The CB2 receptor is a promising therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and certain cancers.

CB2 receptor activation by an agonist initiates a cascade of intracellular signaling events. Like other GPCRs, the CB2 receptor is coupled to heterotrimeric G proteins. Primarily, it couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] However, it has also been shown to couple to Gαs, leading to an increase in cAMP in certain cell types like human leukocytes.[1][3] Additionally, the Gβγ subunits can activate other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2]

"this compound": An Inverse Agonist

"this compound," also referred to as compound (S)-1, has been identified as an inverse agonist of the CB2 receptor with a dissociation constant (Kd) of 39 nM.[4][5]

What is an Inverse Agonist?

Unlike a neutral antagonist that simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and elicits a physiological response opposite to that of an agonist. Many GPCRs, including the CB2 receptor, exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists stabilize the inactive conformation of the receptor, thereby reducing this basal signaling activity.

The characterization of "this compound" as an inverse agonist suggests that it not only blocks the effects of CB2 agonists but also reduces the constitutive activity of the CB2 receptor. This property is shared by other well-studied CB2 ligands like SR144528 and AM630.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for "this compound" and other relevant, well-characterized CB2 receptor antagonists/inverse agonists.

Table 1: Binding Affinity of CB2 Receptor Antagonists

| Compound | Receptor | Species | Preparation | Radioligand | Ki (nM) | Kd (nM) |

| This compound | CB2 | Not Specified | Not Specified | Not Specified | - | 39[4][5] |

| SR144528 | CB2 | Human | Cloned | [3H]-CP 55,940 | 0.6[8][9] | - |

| SR144528 | CB2 | Rat | Spleen | [3H]-CP 55,940 | 0.6[8][9] | - |

| SR144528 | CB1 | Human | Cloned | [3H]-CP 55,940 | 400[8][9] | - |

| SR144528 | CB1 | Rat | Brain | [3H]-CP 55,940 | 400[8][9] | - |

| AM630 | CB2 | Human | CHO cells | [3H]-CP 55,940 | 31.2[10][11] | - |

| AM630 | CB1 | Human | CHO cells | [3H]-CP 55,940 | 5130 | - |

Table 2: Functional Activity of CB2 Receptor Antagonists

| Compound | Assay | Cell Line | Agonist | IC50 (nM) | EC50 (nM) | Other |

| SR144528 | Adenylyl Cyclase Inhibition | hCB2 expressing cells | CP 55,940 | - | 10[8][9] | Antagonist activity |

| SR144528 | MAPK Activity | hCB2 expressing cells | CP 55,940 | 39[8][9] | - | Antagonist activity |

| SR144528 | B-cell Activation | Human tonsillar B-cells | Surface Ig cross-linking | 20[8][9] | - | Antagonist activity |

| AM630 | [35S]-GTPγS Binding | CB2 receptor membranes | - | - | 76.6[10][11] | Inverse agonist activity |

| AM630 | cAMP Accumulation | CB2-transfected cells | Forskolin (B1673556) | - | - | 5.2-fold enhancement at 1 µM[10][11] |

Core Signaling Pathways and Mechanism of Antagonism

CB2 receptor antagonists, particularly inverse agonists, modulate the receptor's signaling at a fundamental level by stabilizing its inactive state. This has direct consequences on the downstream signaling cascades.

Gαi/o-Mediated Pathway and cAMP Modulation

The canonical signaling pathway for the CB2 receptor involves coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP.

Caption: Antagonist action on the Gαi/o-cAMP pathway.

An agonist binding to the CB2 receptor activates the Gαi/o protein, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. A competitive antagonist would prevent the agonist from binding, thus blocking this inhibition. An inverse agonist like "this compound" would further reduce the basal level of cAMP by suppressing the constitutive activity of the receptor.

MAPK/ERK Pathway Modulation

CB2 receptor activation can also stimulate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Caption: Antagonist effect on the MAPK/ERK signaling cascade.

The activation of the MAPK/ERK pathway is often mediated by the Gβγ subunits of the G protein. Antagonists block this agonist-induced activation. For instance, SR144528 has been shown to selectively block the MAPK activity induced by the agonist CP 55,940 in cells expressing the human CB2 receptor.[8][9]

Key Experimental Protocols

The characterization of a CB2 receptor antagonist involves a series of in vitro and sometimes in vivo experiments. Below are the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the CB2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or other species' CB2 receptor (e.g., CHO-hCB2 cells) or from tissues with high CB2 expression (e.g., spleen).

-

Incubation: A fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]-CP 55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist ("this compound").

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay determines the functional effect of the antagonist on adenylyl cyclase activity, distinguishing between neutral antagonists and inverse agonists.

Protocol:

-

Cell Culture: CHO cells stably expressing the human CB2 receptor (CHO-hCB2) are cultured to an appropriate density.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin. In antagonist mode, a CB2 agonist is also added. To test for inverse agonism, only the antagonist and forskolin are added.

-

Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: For antagonist activity, the IC₅₀ value for the inhibition of the agonist effect is calculated. For inverse agonist activity, the ability of the compound to increase forskolin-stimulated cAMP levels above baseline is quantified.

Caption: Workflow for a cAMP functional assay.

[³⁵S]-GTPγS Binding Assay

This assay measures the activation of G proteins and is particularly useful for identifying inverse agonists.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from CB2-expressing cells are prepared.

-

Incubation: Membranes are incubated with [³⁵S]-GTPγS (a non-hydrolyzable GTP analog) in the presence of varying concentrations of the test compound. Agonists will stimulate the binding of [³⁵S]-GTPγS, while inverse agonists will inhibit the basal binding.

-

Separation and Quantification: The reaction is terminated, and bound [³⁵S]-GTPγS is separated from the free form by filtration. The radioactivity is then quantified.

-

Data Analysis: The EC₅₀ for stimulation (agonists) or inhibition (inverse agonists) of [³⁵S]-GTPγS binding is determined.

Conclusion

The mechanism of action of a CB2 receptor antagonist is multifaceted. While a simple competitive antagonist blocks agonist binding, an inverse agonist such as "this compound" goes a step further by reducing the constitutive activity of the receptor. This is evident through its ability to increase cAMP levels in functional assays and inhibit basal [³⁵S]-GTPγS binding. A thorough characterization of any novel CB2 antagonist requires a combination of binding and functional assays to elucidate its precise pharmacological profile. The data from well-studied compounds like SR144528 and AM630 provide a valuable benchmark for these investigations. The development of potent and selective CB2 receptor antagonists and inverse agonists holds significant promise for the treatment of a range of immune and inflammatory disorders.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]

- 8. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

A Technical Guide to the Binding Affinity and Kinetics of the CB2 Receptor Antagonist: AM630

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, making it a promising therapeutic target for inflammatory, autoimmune, and neurodegenerative diseases. Understanding the binding characteristics of ligands targeting this receptor is paramount for the development of novel therapeutics. This technical guide provides an in-depth analysis of the binding affinity and kinetics of AM630, a widely studied and selective CB2 receptor antagonist and inverse agonist. This document details the quantitative binding parameters, the experimental protocols used for their determination, and the associated signaling pathways.

AM630 Binding Affinity at the CB2 Receptor

AM630 (6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl)(4-methoxyphenyl)methanone) is recognized as a selective CB2 receptor ligand that behaves as an inverse agonist.[1][2] Its binding affinity has been characterized across various assay formats. The affinity constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters that quantify the ligand's binding potency.

Data Presentation: AM630 Binding Parameters

The following table summarizes the quantitative binding affinity data for AM630 at the human CB2 receptor, as reported in the scientific literature.

| Parameter | Value | Cell/Membrane Source | Assay Type | Radioligand/Agonist | Reference |

| Ki | 31.2 nM | CHO cells expressing hCB2 | Radioligand Competition | [3H]-CP55940 | [1][3] |

| IC50 | ~180 nM | CHO cells expressing hCB2 | Redistribution Assay | WIN55,212-2 | [4] |

| IC50 | 0.34 ± 0.10 µM | CHO cells expressing hCB2 | Calcium Mobilization Assay | CP55940 | [5] |

AM630 Binding Kinetics at the CB2 Receptor

While equilibrium binding constants like Ki are informative, a deeper understanding of a ligand's interaction with its target requires the study of binding kinetics. This includes the association rate constant (kon or ka), which measures the speed of the ligand-receptor complex formation, and the dissociation rate constant (koff or kd), which measures the stability of that complex. The ratio of these constants (koff/kon) provides the equilibrium dissociation constant (KD).

Specific kinetic data (kon, koff) for AM630 were not prominently available in the reviewed literature. However, Surface Plasmon Resonance (SPR) is a standard and powerful technique for determining these parameters for GPCR ligands in real-time without the need for labels.[6][7][8] A general protocol for such an experiment is detailed in Section 4.3.

Experimental Protocols & Methodologies

Detailed and robust experimental design is crucial for generating reliable binding data. The following sections describe the methodologies for the key assays used to characterize the interaction of AM630 with the CB2 receptor.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9][10]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-CP55940) is incubated with a CB2 receptor preparation in the presence of increasing concentrations of the unlabeled test compound (AM630). As the concentration of AM630 increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The concentration of AM630 that displaces 50% of the specific binding of the radioligand is the IC50.

Detailed Protocol:

-

Membrane Preparation: Membranes from CHO cells stably transfected with the human CB2 receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[11][12] The final pellet is resuspended in an assay binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.[12] Each well contains:

-

CB2 receptor membranes (5-20 µg protein).

-

A fixed concentration of radioligand (e.g., [3H]-CP55940 at a concentration near its Kd).

-

Varying concentrations of the competing ligand, AM630.

-

Assay buffer to reach the final volume.

-

-

Determination of Non-Specific Binding: A set of wells containing a high concentration of a non-labeled, high-affinity ligand is used to determine non-specific binding.[13]

-

Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.[12]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C).[12] This separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.

-

Quantification: After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding at each concentration of AM630 is calculated by subtracting the non-specific binding from the total binding. The resulting data are plotted on a semi-log scale to generate a competition curve, from which the IC50 value is determined via non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

References

- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. ovid.com [ovid.com]

In-Depth Pharmacological Characterization of CB2 Receptor Antagonist 3

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed technical overview of the pharmacological properties of "CB2 receptor antagonist 3," also identified as compound (S)-1. This molecule has been characterized as a selective inverse agonist for the Cannabinoid Receptor 2 (CB2R), a promising therapeutic target for a range of inflammatory and neurodegenerative disorders. This document summarizes its binding affinity, functional activity, and selectivity, and provides detailed experimental protocols for its characterization.

Core Pharmacological Data

The pharmacological profile of this compound ((S)-1) and its related epimer ((R)-1) has been determined through a series of in vitro assays. The data, primarily sourced from the foundational study by Carreira et al., underscores its potency and selectivity for the CB2 receptor.[1][2][3][4]

Table 1: Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Parameter | Value (nM) |

| (R)-1 (Epimer) | CB2R | Kd | 39.1[1][4] |

| (S)-1 | CB2R | Kd | Data not explicitly provided in abstract |

| (S)-1 | CB1R | Kd | Demonstrates high selectivity for CB2R[1][4] |

Note: While (S)-1 is the focus, the primary publication explicitly states the Kd for its epimer, (R)-1. Both are noted as high-affinity, selective inverse agonists.

Table 2: Functional Activity of this compound ((S)-1)

| Assay Type | Functional Effect | Key Findings |

| cAMP Accumulation | Inverse Agonist | Acts as an inverse agonist in CB2R-mediated cAMP assays.[1][3][4] |

| G Protein Recruitment | Inverse Agonist | Functions as an inverse agonist in G protein recruitment assays.[1][3][4] |

| β-Arrestin Recruitment | No Activity | Does not induce β-arrestin–receptor association.[1][3][4] |

| ERK1/2 Phosphorylation | No Activation | No receptor activation detected.[1][3][4] |

| Ca2+ Release | No Activation | No receptor activation detected.[1][3][4] |

Signaling Pathways and Mechanism of Action

This compound ((S)-1) exerts its effects by binding to the CB2 receptor and stabilizing it in an inactive conformation. This not only prevents the binding and action of endogenous or exogenous agonists but also reduces the basal, constitutive activity of the receptor, a hallmark of inverse agonism. The primary signaling pathway influenced is the Gαi/o-protein-coupled pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by preventing the receptor's inhibitory effect on adenylyl cyclase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are standard protocols for characterizing a CB2 receptor antagonist.

Radioligand Binding Assay

This assay determines the binding affinity (Ki or Kd) of the antagonist for the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.

-

Binding Reaction: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of the antagonist to inhibit the function of the CB2 receptor, which is typically to decrease cAMP levels upon agonist stimulation. As an inverse agonist, "this compound" is expected to increase cAMP levels from the basal state.

Methodology:

-

Cell Seeding: CHO cells stably expressing the human CB2 receptor are seeded in 96- or 384-well plates.

-

Compound Incubation: Cells are incubated with increasing concentrations of "this compound". To test for antagonist activity, cells are pre-incubated with the antagonist before adding a known CB2 agonist (e.g., CP55,940).

-

cAMP Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable production of cAMP.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles such as HTRF.

-

Data Analysis: The effect of the antagonist on both basal and agonist-stimulated cAMP levels is quantified to determine its IC50 and to confirm its inverse agonist or antagonist properties.

β-Arrestin Recruitment Assay

This assay assesses a G-protein-independent signaling pathway. "this compound" has been shown not to engage this pathway.

Methodology:

-

Cell Line: A specialized cell line is used, which co-expresses the CB2 receptor fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part of the enzyme.

-

Compound Treatment: The cells are treated with "this compound" or a control agonist.

-

Recruitment and Complementation: If an agonist induces β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming a functional enzyme.

-

Signal Detection: A substrate for the enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.

-

Data Analysis: For "this compound," no signal is expected, confirming its lack of activity in this pathway. When co-incubated with an agonist, it should block the agonist-induced signal.

Conclusion

"this compound" ((S)-1) is a potent and selective CB2 receptor inverse agonist.[1][4] Its pharmacological profile, characterized by high affinity for the CB2 receptor and a clear inverse agonist effect in G-protein-mediated signaling pathways without engaging the β-arrestin pathway, makes it a valuable tool for research into the therapeutic potential of CB2 receptor modulation. The detailed protocols provided herein offer a robust framework for the continued investigation of this and other novel CB2 receptor ligands.

References

The Structural Symphony of Selectivity: A Deep Dive into the Structure-Activity Relationships of CB2 Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, has emerged as a promising therapeutic target for a spectrum of diseases, including inflammatory disorders, neuropathic pain, and neurodegenerative conditions. Unlike the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation, modulating CB2 activity offers a safer therapeutic window. This has spurred significant research into the development of selective CB2 receptor ligands, with a particular focus on antagonists and inverse agonists which can temper aberrant immune responses. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of CB2 receptor antagonists, detailing the key molecular features that govern their affinity, selectivity, and functional activity.

Core Principles of CB2 Receptor Antagonism

The design of potent and selective CB2 receptor antagonists hinges on understanding the intricate molecular interactions within the receptor's binding pocket. While diverse chemical scaffolds have been explored, several key pharmacophoric elements consistently emerge as crucial for achieving high affinity and selectivity over the CB1 receptor. These generally include:

-

A Lipophilic Moiety: This group often occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity.

-

A Hydrogen Bond Acceptor/Donor: Interactions with key amino acid residues in the binding site are critical for anchoring the ligand and determining its orientation.

-

A Central Scaffold: This provides the structural framework to correctly position the other pharmacophoric elements.

-

A Selectivity-Driving Group: Specific substitutions on the scaffold can exploit the subtle differences between the CB1 and CB2 receptor binding pockets to achieve selectivity.

This guide will now delve into the specific SAR of prominent classes of CB2 receptor antagonists, presenting quantitative data in tabular format and outlining the experimental protocols used to generate this data.

Structure-Activity Relationship Studies of Key Antagonist Scaffolds

Arylpyrazole Derivatives

Arylpyrazoles represent one of the most extensively studied classes of cannabinoid receptor ligands. The prototypical CB1 antagonist, Rimonabant, belongs to this class. Systematic modifications of the arylpyrazole core have led to the identification of potent and selective CB2 antagonists.

Table 1: SAR of Arylpyrazole Analogs as CB2 Receptor Antagonists

| Compound | R1 (at N1 of pyrazole) | R2 (at C3 of pyrazole) | R3 (at C5 of pyrazole) | CB2 Ki (nM)[1] | CB1 Ki (nM)[1] | Selectivity (CB1/CB2) |

| AM263 | n-pentyl | N-(piperidin-1-yl)carboxamide | Phenyl | 10.5 | 4300 | 409.5 |

| Analog 1 | n-propyl | N-(piperidin-1-yl)carboxamide | Phenyl | 25.2 | >10000 | >396.8 |

| Analog 2 | n-pentyl | N-(morpholin-4-yl)carboxamide | Phenyl | 8.8 | 3500 | 397.7 |

| Analog 3 | n-pentyl | N-(piperidin-1-yl)carboxamide | 4-Chlorophenyl | 4.2 | 1800 | 428.6 |

Key SAR Insights for Arylpyrazoles:

-

N1-Substitution: An optimal alkyl chain length at the N1 position of the pyrazole (B372694) ring, typically a pentyl group, is crucial for high CB2 affinity.[1]

-

C3-Carboxamide: The N-piperidinyl carboxamide at the C3 position is well-tolerated and contributes to potent antagonism. Modifications to this group, such as replacing piperidine (B6355638) with morpholine, can maintain or slightly improve affinity.[1]

-

C5-Aryl Group: Substitution on the C5-phenyl ring, particularly with electron-withdrawing groups like chlorine at the para position, can enhance CB2 affinity and selectivity.[1]

Indanoylindole Derivatives

A novel class of CB2 selective ligands, the 3-(indanoyl)indoles, has been identified, with some members acting as neutral antagonists.[2] The SAR of this series highlights the importance of substitutions on the indole (B1671886) core.

Table 2: SAR of 3-(Indanoyl)indole Analogs as CB2 Receptor Antagonists

| Compound | R1 (at N1 of indole) | R2 (at C2 of indole) | CB2 Ki (nM)[2] | Functional Activity at CB2[2] |

| GBD-003 | H | H | 15 | Neutral Antagonist |

| 26 | n-propyl | H | 8.5 | Neutral Antagonist |

| 35 | 4-pentynyl | H | 5.2 | Neutral Antagonist |

| 49 | 4-pentynyl | CH3 | 12.3 | Partial Agonist |

Key SAR Insights for Indanoylindoles:

-

N1-Indole Substitution: The introduction of small alkyl or alkynyl chains at the N1 position of the indole can increase antagonist potency.[2]

-

C2-Indole Substitution: The addition of a methyl group at the C2 position can switch the functional activity from antagonism to partial agonism, demonstrating a critical "functional switch" region.[2]

1,8-Naphthyridin-2(1H)-one-3-carboxamides

This scaffold has proven to be highly versatile, yielding both potent CB2 agonists and antagonists depending on the substitution pattern.[3]

Table 3: SAR of 1,8-Naphthyridin-2(1H)-one-3-carboxamide Analogs

| Compound | Substitution at N1 | Substitution at C6 | CB2 Ki (nM)[3] | Functional Activity at CB2[3] |

| A1 | n-pentyl | H | 1.8 | Agonist |

| 17 | n-pentyl | Phenyl | 3.5 | Antagonist/Inverse Agonist |

| 18 | n-pentyl | 4-Chlorophenyl | 2.1 | Antagonist/Inverse Agonist |

| 23 | n-pentyl | Thiophen-2-yl | 4.2 | Antagonist/Inverse Agonist |

Key SAR Insights for 1,8-Naphthyridinones:

-

C6-Substitution as a "Molecular Switch": The presence of a substituent at the C6 position of the naphthyridine core is a key determinant of functional activity. Unsubstituted compounds at C6 tend to be agonists, while the introduction of an aryl or heteroaryl group at this position consistently confers antagonist or inverse agonist properties.[3] This highlights a critical region within the CB2 receptor that differentiates between agonist and antagonist binding modes.

Experimental Protocols

The quantitative data presented in this guide are typically generated using a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.

Typical Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

-

Incubation: The cell membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

cAMP Functional Assays

These assays are used to determine the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist) by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. CB2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Typical Protocol for Antagonist Determination:

-

Cell Culture: CHO or HEK-293 cells stably expressing the human CB2 receptor are used.

-

Stimulation: The cells are first stimulated with a known CB2 agonist (e.g., CP-55,940) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable decrease in cAMP production.

-

Treatment: The cells are then treated with varying concentrations of the test antagonist.

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

-

Data Analysis: The concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50% (IC50) is determined.[3][4]

Visualizing CB2 Receptor Signaling and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor and the modulatory role of agonists and antagonists.

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a CB2 receptor antagonist.

Conclusion and Future Directions

The structure-activity relationship studies of CB2 receptor antagonists have unveiled critical molecular determinants for achieving high affinity and selectivity. The arylpyrazole, indanoylindole, and 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffolds have proven to be fertile ground for the discovery of potent antagonists. A recurring theme is the presence of "molecular switches"—specific substitution points on a scaffold that can dramatically alter functional activity, often from agonism to antagonism. This underscores the subtle conformational changes within the CB2 receptor that govern ligand function.

Future research will likely focus on the development of antagonists with improved pharmacokinetic profiles, suitable for in vivo studies and eventual clinical translation. Furthermore, the exploration of novel chemical scaffolds will continue to broaden our understanding of the CB2 receptor's ligand-binding landscape. The use of structure-based drug design, aided by the increasing availability of GPCR crystal structures, will undoubtedly accelerate the discovery of next-generation CB2 receptor antagonists with enhanced therapeutic potential.

References

In Silico Modeling of the CB2 Receptor Antagonist 3 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the binding pocket of the Cannabinoid Receptor 2 (CB2) in complex with the selective inverse agonist, "CB2 receptor antagonist 3". This recently developed antagonist, also identified as compound (R)-1, demonstrates a high affinity for the CB2 receptor and serves as a valuable tool for probing its function. This document outlines the computational methodologies employed to understand its binding mechanism, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, making it an attractive therapeutic target for a variety of inflammatory and neurodegenerative diseases. Unlike the CB1 receptor, modulation of CB2R is not associated with psychoactive effects. The development of selective ligands for CB2R is therefore of significant interest. "this compound" is a novel inverse agonist derived from the agonist HU-308 through a structure-based design approach. In silico modeling played a pivotal role in its development by predicting how modifications to the parent compound could alter its functional activity. This guide details the computational strategies used to investigate the binding of this antagonist to the CB2 receptor.

Quantitative Binding Data

The binding affinity of "this compound" and its related compounds for the human CB2 receptor was determined through various in vitro assays. The key quantitative data are summarized in the table below for comparative analysis.

| Compound | Target | Assay Method | Affinity (Kd) | Reference |

| This compound ((R)-1) | hCB2R | TR-FRET | 39.1 nM | [1][2] |

| (S)-1 epimer | hCB2R | TR-FRET | > 500 nM | [1] |

| Epimeric mixture ((S)-2/(R)-2) | hCB2R | TR-FRET | 67.9 nM | [1][2] |

Experimental Protocols

The in silico modeling of the "this compound" binding pocket involved a multi-step computational workflow, including homology modeling, molecular docking, and molecular dynamics simulations. The detailed protocols for these key experiments are outlined below.

Homology Modeling of the CB2 Receptor

Due to the lack of a crystal structure for the human CB2 receptor in its inactive state at the time of the initial design, a homology model was constructed.

-

Template Selection: The X-ray crystal structure of the human CB2 receptor in its inactive conformation (PDB ID: 5ZTY) was used as the template.[2]

-

Sequence Alignment: The amino acid sequence of the human CB2 receptor was aligned with the template sequence using a sequence alignment tool.

-

Model Building: A 3D model of the CB2 receptor was generated using a homology modeling software package (e.g., MODELLER).

-

Model Refinement and Validation: The generated model was refined through energy minimization to relieve any steric clashes. The quality of the final model was assessed using tools like Ramachandran plots to ensure proper protein geometry.

Molecular Docking

Molecular docking simulations were performed to predict the binding pose of "this compound" within the CB2 receptor binding pocket.

-

Ligand Preparation: The 3D structure of "this compound" was generated and optimized using a molecular modeling program. This involved assigning correct protonation states and minimizing the energy of the ligand.

-

Receptor Preparation: The prepared homology model of the CB2 receptor was used. This involved adding hydrogen atoms, assigning partial charges, and defining the binding site based on the location of known ligands.

-

Docking Algorithm: A docking program (e.g., AutoDock, Glide) was used to dock the antagonist into the defined binding site of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

-

Pose Selection and Analysis: The resulting docking poses were ranked based on a scoring function that estimates the binding affinity. The top-ranked poses were visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. The in silico docking suggested that introducing a substituent at the C(2′) position of the parent agonist HU-308 could constrain the movement of Trp2586.48, a key residue in the GPCR activation "toggle switch".[1][2]

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-receptor complex and to further refine the binding mode, molecular dynamics simulations were performed.

-

System Setup: The docked complex of the CB2 receptor and "this compound" was embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

Simulation Protocol:

-

Energy Minimization: The entire system was energy minimized to remove any bad contacts.

-

Equilibration: The system was gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the protein-ligand complex.

-

Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) was performed to sample the conformational space of the complex.

-

-

Trajectory Analysis: The trajectory from the MD simulation was analyzed to assess the stability of the protein-ligand interactions over time. This included calculating the root-mean-square deviation (RMSD) of the protein and ligand, analyzing hydrogen bond persistence, and examining the conformational changes in the receptor upon ligand binding. Molecular dynamics simulations confirmed that the inverse agonist restricts the movement of the Trp2586.48 toggle switch, thereby stabilizing the inactive state of the CB2R.

Visualizations

CB2 Receptor Signaling Pathway

The CB2 receptor is a Gi/o-coupled GPCR. As an inverse agonist, "this compound" is proposed to stabilize the inactive conformation of the receptor, thereby reducing basal signaling activity. The canonical signaling pathway influenced by CB2 receptor activation and inverse agonism is depicted below.

In Silico Modeling Workflow

The logical flow of the computational experiments performed to model the binding of "this compound" to the CB2 receptor is illustrated in the following diagram.

References

An In-depth Technical Guide to Endogenous Ligands and Antagonist Effects at the Cannabinoid Receptor 2 (CB2)

Abstract: The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR), is a critical component of the endocannabinoid system, primarily expressed in immune cells and peripheral tissues.[1][2][3] Its role in modulating immune responses and inflammation has made it a significant target for therapeutic drug development.[2][4][5] This technical guide provides a comprehensive overview of the primary endogenous ligands that interact with the CB2 receptor. It details their binding affinities, functional efficacies, and the intracellular signaling pathways they initiate. Furthermore, this document explores the principles of CB2 receptor antagonism, its effects on endogenous ligand activity, and its utility as a research tool. Detailed experimental protocols for characterizing ligand-receptor interactions are provided, supplemented by structured data tables and visual diagrams to facilitate understanding and application in a research and development setting.

Endogenous Ligands for the CB2 Receptor

The endocannabinoid system comprises endogenous ligands, their receptors, and the enzymes responsible for their synthesis and degradation.[6][7] Several endogenous fatty acid-derived lipids have been identified as ligands for the CB2 receptor.[8] The most well-characterized of these are 2-arachidonoylglycerol (B1664049) (2-AG), N-arachidonoylethanolamine (anandamide), noladin ether, virodhamine (B1236660), and N-arachidonoyl dopamine (B1211576) (NADA).

2-Arachidonoylglycerol (2-AG)

Isolated from the canine gut and brain, 2-AG is considered the principal endogenous ligand for the CB2 receptor.[8][9][10] It is an ester of arachidonic acid and glycerol (B35011) and functions as a full agonist at both CB1 and CB2 receptors, exhibiting a variety of cannabimimetic activities.[10][11] Notably, 2-AG is generally considered to act as a full agonist at the CB2 receptor, whereas anandamide (B1667382) acts as a partial agonist.[10]

N-Arachidonoylethanolamine (Anandamide, AEA)

Anandamide, derived from the Sanskrit word for "bliss," was the first endocannabinoid to be discovered.[9][12] It is formed from N-arachidonoyl phosphatidylethanolamine (B1630911) and acts as a partial agonist at CB1 receptors and a weak partial agonist at CB2 receptors.[8] Due to its low intrinsic activity at the CB2 receptor, anandamide can act as an antagonist, attenuating the functional activity of full agonists like 2-AG.[11]

Noladin Ether (2-Arachidonyl Glyceryl Ether, 2-AGE)

Discovered in 2001, noladin ether is a putative endocannabinoid that is an ether-linked analogue of 2-AG.[13] It demonstrates agonist activity at CB1 receptors but also acts as a full agonist at human CB2 receptors, exhibiting a nanomolar affinity comparable to that of 2-AG.[14][15] Noladin ether has been shown to activate G proteins and inhibit adenylyl cyclase with efficacy equivalent to other full agonists.[14][15]

Virodhamine (O-arachidonoyl ethanolamine)

Virodhamine is an ester of arachidonic acid and ethanolamine, first identified in 2002.[16][17] It exhibits a unique pharmacological profile, acting as a partial agonist or antagonist at the CB1 receptor while functioning as a full agonist at the CB2 receptor.[6][17] Concentrations of virodhamine in peripheral tissues that express the CB2 receptor are reported to be two to nine times higher than those of anandamide.[16][17]

N-Arachidonoyl Dopamine (NADA)

NADA is another endogenous lipid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel.[18] While it is a potent CB1 agonist, it has a significantly lower affinity for the CB2 receptor, making it highly selective for CB1.[19][20]

Quantitative Ligand-Receptor Interaction Data

The binding affinity (Ki) and functional potency (EC50) or inhibitory concentration (IC50) are critical parameters for characterizing ligand interactions with the CB2 receptor. The following tables summarize key quantitative data for the primary endogenous ligands.

Table 1: Binding Affinities (Ki) of Endogenous Ligands at the CB2 Receptor

| Ligand | Receptor Species/Source | Ki (nM) | Reference |

| 2-Arachidonoylglycerol (2-AG) | Human (CHO cells) | 1016 | [14][15] |

| 2-Arachidonoylglycerol (2-AG) | Human | 6.94 | [21] |

| Anandamide (AEA) | Human | 371 | [21] |

| Noladin Ether (2-AGE) | Human (CHO cells) | 480 | [14][15] |

| Noladin Ether (2-AGE) | Human | 480 | [13] |

| N-Arachidonoyl Dopamine (NADA) | Rat (Spleen membranes) | 12,000 | [19][20] |

Table 2: Functional Activity (EC50/IC50) of Endogenous Ligands at the CB2 Receptor

| Ligand | Assay Type | Cell Type | Potency (nM) | Effect | Reference |

| 2-Arachidonoylglycerol (2-AG) | [35S]GTPγS Binding | Sf9-hCB2 membranes | 38.9 (EC50) | Full Agonist | [11] |

| 2-Arachidonoylglycerol (2-AG) | [35S]GTPγS Binding | CHO-hCB2 membranes | 122 (EC50) | Full Agonist | [11] |

| 2-Arachidonoylglycerol (2-AG) | cAMP Inhibition | CHO-hCB2 cells | 1300 (IC50) | Full Agonist | [11] |

| Anandamide (AEA) | [35S]GTPγS Binding | Sf9-hCB2 membranes | 121 (EC50) | Full Agonist | [11] |

| Anandamide (AEA) | [35S]GTPγS Binding | CHO-hCB2 membranes | 261 (EC50) | Weak Partial Agonist | [11] |

| Anandamide (AEA) | cAMP Inhibition | CHO-hCB2 cells | Ineffective | - | [11] |

| Virodhamine | Functional Assay | CB2-expressing cells | 381 (EC50) | Full Agonist |

CB2 Receptor Signaling Pathways

Like other GPCRs, CB2 receptors transduce extracellular signals into intracellular responses via G proteins. Activation of the CB2 receptor by an agonist initiates a cascade of downstream signaling events.

-

G Protein Coupling: The CB2 receptor primarily couples to inhibitory G proteins of the Gi/o family.[22] Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.[1]

-

cAMP Regulation: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][23] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[1] Some studies suggest CB2 can also couple to stimulatory Gαs subunits, leading to an increase in cAMP in certain cell types like human leukocytes.[1]

-

MAPK/ERK Pathway: The Gβγ subunits, released upon G protein activation, can activate other signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK).[1][8] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, migration, and apoptosis.[8]

Antagonist Effects at the CB2 Receptor

CB2 receptor antagonists are compounds that bind to the receptor but do not provoke the normal biological response.[23] They are invaluable tools for elucidating the physiological roles of the CB2 receptor and hold therapeutic potential.[4][24]

-

Mechanism of Action: Most CB2 antagonists function through competitive inhibition. They bind to the same orthosteric site as endogenous agonists with high affinity, thereby physically blocking the agonist from binding and activating the receptor.[24] This blockade prevents the initiation of downstream signaling pathways.[24]

-

Inverse Agonism: Many compounds described as antagonists, such as SR144528 and AM630, are more accurately classified as inverse agonists.[9][25] CB2 receptors exhibit a degree of constitutive (basal) activity even in the absence of an agonist. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thus reducing this basal signaling activity.[23]

-

Research and Therapeutic Applications: CB2 antagonists are used experimentally to confirm that a physiological effect is mediated by the CB2 receptor. For example, co-incubation with a selective antagonist like AM630 can inhibit the effects of a CB2 agonist.[15] Therapeutically, CB2 antagonists have been investigated for modulating immune responses and have shown anti-inflammatory effects in some preclinical models.[5]

Table 3: Commonly Used Synthetic CB2 Receptor Antagonists/Inverse Agonists

| Compound | Type | Ki (nM) | Notes | Reference |

| SR144528 | Selective Antagonist / Inverse Agonist | 0.6 | The first potent and selective CB2 antagonist described. | [9][25] |

| AM630 | Selective Antagonist / Inverse Agonist | - | Widely used tool to competitively block CB2 receptor activation. | [15][25] |

Experimental Protocols

Characterizing the interaction between novel compounds and the CB2 receptor requires robust and validated experimental assays. The following sections detail the methodologies for key binding and functional assays.

Radioligand Displacement Binding Assay

This non-functional assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the CB2 receptor.[26]

Objective: To determine the binding affinity (Ki) of an unlabeled test compound for the CB2 receptor.

Materials:

-

Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]CP-55,940 (a high-affinity CB1/CB2 agonist).

-

Test compounds at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled agonist (e.g., WIN 55,212-2).

-

Assay Buffer: Tris-HCl buffer containing BSA.

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Plate Preparation: Add assay buffer, radioligand ([3H]CP-55,940 at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control to each well of a 96-well plate.

-

Reaction Initiation: Add the CB2 receptor-containing cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and quantify the amount of bound radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the CB2 receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.[11][27]

Objective: To determine the potency (EC50) and efficacy of a test compound as a CB2 receptor agonist or the potency of an antagonist (IC50).

Materials:

-

CB2 receptor-expressing cell membranes.

-

[35S]GTPγS (radiolabeled GTP analog).

-

GDP (to ensure G proteins are in an inactive state).

-

Test compounds (agonists or antagonists).

-

Assay Buffer: Tris-HCl buffer containing MgCl2, EDTA, NaCl, and BSA.

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

Methodology:

-

Reagent Preparation: Prepare a master mix containing CB2 membranes, GDP, and [35S]GTPγS in assay buffer.

-

Plate Setup: Add test compounds at varying concentrations to a 96-well plate. For antagonist testing, also add a fixed concentration of a known CB2 agonist.

-

Reaction Initiation: Add the membrane master mix to the wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction and separate bound from unbound [35S]GTPγS by rapid filtration through a filter mat.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Dry the filter mat and quantify the radioactivity.

-

Data Analysis: For agonists, plot the stimulated [35S]GTPγS binding against the log of the compound concentration to determine EC50 and maximal efficacy (Emax). For antagonists, plot the inhibition of agonist-stimulated binding to determine the IC50.

Receptor Internalization Assay

Prolonged exposure to an agonist often leads to receptor desensitization and internalization (endocytosis).[28] This process can be monitored to provide a direct assessment of a ligand's functional activity.[28]

Objective: To measure agonist-induced internalization of the CB2 receptor.

Materials:

-

Live cells stably expressing a tagged CB2 receptor (e.g., CB2-EGFP).

-

Assay Buffer (e.g., pre-warmed cell culture medium).

-

Test compounds (agonists or antagonists).

-

Reference agonist (e.g., WIN55,212-2 for antagonist mode).

-

Fixing solution (e.g., formaldehyde).

-

Nuclear stain (e.g., Hoechst stain).

-

High-content imaging system.

Methodology:

-

Cell Plating: Plate the CB2-EGFP expressing cells in a multi-well imaging plate and incubate for 18-24 hours to allow for adherence.

-

Compound Addition:

-

Agonist Mode: Add test compounds at various concentrations to the cells.

-

Antagonist Mode: Pre-incubate cells with the test antagonist for a set period (e.g., 1 hour) before adding a fixed concentration of a reference agonist.[29]

-

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for receptor internalization.[29]

-

Fix and Stain: Gently fix the cells with fixing solution, wash, and then stain with a nuclear counterstain like Hoechst.

-

Imaging: Acquire images of the cells using a high-content automated microscope, capturing both the GFP (receptor) and Hoechst (nucleus) channels.

-

Image Analysis: Use image analysis software to quantify the internalization. This is typically done by identifying cytoplasmic foci or "spots" of GFP. An increase in the number or intensity of these spots indicates receptor translocation from the plasma membrane to intracellular endosomes.

-

Data Analysis: Plot the internalization measurement against the log of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. scbt.com [scbt.com]

- 4. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Novel cannabinoid CB1 and CB2 receptor ligands | Cannabinoides [iqm.csic.es]

- 8. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anandamide - Wikipedia [en.wikipedia.org]

- 13. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]

- 14. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] The Endocannabinoid Noladin Ether Acts as a Full Agonist at Human CB2 Cannabinoid Receptors | Semantic Scholar [semanticscholar.org]

- 16. canneconomy.com [canneconomy.com]

- 17. researchgate.net [researchgate.net]

- 18. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 19. LIPID MAPS [lipidmaps.org]

- 20. caymanchem.com [caymanchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Noladin ether, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 24. What are CB2 antagonists and how do they work? [synapse.patsnap.com]

- 25. cannakeys.com [cannakeys.com]

- 26. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 27. egrove.olemiss.edu [egrove.olemiss.edu]

- 28. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tools.thermofisher.com [tools.thermofisher.com]

The Impact of CB2 Receptor Antagonists on Immune Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Cannabinoid Receptor 2 (CB2) antagonists on immune cell signaling pathways. The CB2 receptor, predominantly expressed on immune cells, is a critical modulator of immune function and inflammation.[1] Antagonizing this receptor offers a therapeutic strategy for various inflammatory and autoimmune diseases.[2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Introduction to CB2 Receptor Antagonists

CB2 receptor antagonists are molecules that bind to the CB2 receptor and block the effects of endogenous or exogenous agonists.[2] Some of these compounds also exhibit inverse agonist activity, meaning they can inhibit the basal, constitutive activity of the receptor.[3] This guide focuses on three well-characterized CB2 receptor modulators: SR144528 (a potent and selective antagonist/inverse agonist), AM630 (a widely used antagonist/inverse agonist), and JTE-907 (a selective inverse agonist).[3][4][5] Their ability to modulate immune responses makes them valuable tools for research and potential therapeutic agents.[2]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of key CB2 receptor antagonists discussed in this guide.

Table 1: Binding Affinity (Ki) of CB2 Receptor Antagonists

| Compound | Receptor | Species | Cell/Tissue | Ki (nM) | Reference |

| SR144528 | CB2 | Human | Cloned | 0.6 | [6] |

| SR144528 | CB2 | Rat | Spleen | 0.6 | [6] |

| SR144528 | CB1 | Human | Cloned | 400 | [6] |

| SR144528 | CB1 | Rat | Brain | 400 | [6] |

| JTE-907 | CB2 | Human | CHO Cells | 35.9 | [3] |

| JTE-907 | CB2 | Mouse | CHO Cells | 1.55 | [3] |

| JTE-907 | CB2 | Rat | Splenocytes | 0.38 | [3] |

Table 2: Functional Activity of CB2 Receptor Antagonists

| Compound | Assay | Cell Line | Effect | IC50/EC50/ED50 | Reference |

| SR144528 | Forskolin-stimulated adenylyl cyclase | hCB2-expressing cells | Antagonism of CP55,940 | 10 nM (EC50) | [6] |

| SR144528 | MAPK activity | hCB2-expressing cells | Antagonism of CP55,940 | 39 nM (IC50) | [6] |

| SR144528 | B-cell activation | Human tonsillar B-cells | Antagonism of CP55,940 | 20 nM (IC50) | [6] |

| SR144528 | [3H]-CP 55,940 binding (in vivo) | Mouse spleen | Displacement | 0.35 mg/kg (ED50) | [6] |

| AM630 & SR144528 | IL-6-induced IgM secretion | SKW 6.4 cells | Inhibition | Not specified | [5] |

| JTE-907 | Carrageenin-induced paw edema | Mice | Inhibition | Dose-dependent | [3] |

Signaling Pathways Modulated by CB2 Receptor Antagonists

CB2 receptor antagonists can influence multiple downstream signaling cascades within immune cells. The following sections detail these pathways and include visualizations generated using the DOT language.

JTE-907 and T-Cell Differentiation

The selective CB2 inverse agonist JTE-907 has been shown to promote the differentiation of naïve T helper (Th0) cells into regulatory T cells (Tregs).[7][8] This process is crucial for maintaining immune tolerance and suppressing inflammatory responses. The signaling pathway involves the activation of p38 MAPK and STAT5A.[7][8]

SR144528 and Blockade of Agonist-Induced Signaling

SR144528 is a potent antagonist that effectively blocks the signaling cascades initiated by CB2 agonists like CP55,940. This includes the inhibition of adenylyl cyclase (leading to decreased cAMP) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] By reversing these effects, SR144528 can prevent the agonist-induced modulation of immune cell function.[9]

AM630/SR144528 and Inhibition of IL-6-Induced IgM Secretion

In B cells, the CB2 antagonists AM630 and SR144528 have been demonstrated to inhibit the secretion of IgM induced by Interleukin-6 (IL-6).[5] This effect is mediated through the modulation of the STAT3 signaling pathway and transcription factors such as Bcl-6 and PAX5, which are critical for B cell differentiation and antibody production.[5]

References

- 1. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]

- 2. What are CB2 antagonists and how do they work? [synapse.patsnap.com]

- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cannakeys.com [cannakeys.com]

- 5. Antagonism of cannabinoid receptor 2 pathway suppresses IL-6-induced immunoglobulin IgM secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Role of CB2 Receptor Antagonism in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cannabinoid receptor type 2 (CB2), a key component of the endocannabinoid system, has emerged as a critical modulator of neuroinflammatory processes. Primarily expressed on immune cells, including microglia, its activation is generally associated with anti-inflammatory and neuroprotective effects. Consequently, the role of CB2 receptor antagonism in neuroinflammation is a subject of intense investigation, presenting both therapeutic opportunities and potential risks. This technical guide provides a comprehensive overview of the core principles of CB2 receptor antagonism in the context of neuroinflammation, detailing signaling pathways, experimental methodologies, and quantitative effects on inflammatory mediators. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this complex and rapidly evolving field.

Introduction: The CB2 Receptor in Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) involving the activation of glial cells, production of inflammatory mediators, and recruitment of peripheral immune cells. While essential for host defense, chronic or dysregulated neuroinflammation is a key pathological feature of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.

The CB2 receptor, a G protein-coupled receptor (GPCR), is sparsely expressed in the healthy brain but is significantly upregulated in activated microglia and other immune cells during neuroinflammatory conditions.[1] This inducible expression pattern makes the CB2 receptor an attractive therapeutic target. Activation of the CB2 receptor by agonists has been shown to suppress microglial activation, reduce the production of pro-inflammatory cytokines, and promote a shift towards an anti-inflammatory microglial phenotype.[2]

Conversely, CB2 receptor antagonists are molecules that bind to the CB2 receptor and block the action of endogenous or exogenous agonists.[3] Their role in neuroinflammation is multifaceted and context-dependent. While they can exacerbate inflammatory responses by blocking the protective effects of endogenous cannabinoids, they also serve as invaluable research tools to elucidate the precise functions of the CB2 receptor. Furthermore, in certain pathological contexts, antagonism of the CB2 receptor may offer therapeutic benefits.

Signaling Pathways Modulated by CB2 Receptor Antagonism

CB2 receptor signaling is primarily mediated through the Gαi/o subunit of its associated G protein. Antagonism of this receptor blocks the downstream signaling cascades typically initiated by agonist binding.

Impact on Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway

Agonist activation of the CB2 receptor inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). CB2 antagonists, by preventing this inhibition, can lead to a relative increase in cAMP and PKA activity. This can influence the transcription of various genes, including those involved in inflammation.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

CB2 receptor activation is known to modulate several MAPK pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). The effect of CB2 antagonism on these pathways is complex and can be cell-type and stimulus-dependent. For instance, by blocking agonist-induced effects, antagonists can indirectly influence the phosphorylation status and activity of these kinases, which are critical regulators of cytokine production and immune cell function.[4][5]

Influence on the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. CB2 receptor activation has been shown to inhibit the NF-κB pathway, thereby reducing the transcription of pro-inflammatory cytokines.[3] CB2 antagonists can reverse this inhibition, potentially leading to an upregulation of NF-κB activity and an amplified inflammatory response.[3]

Signaling Pathway of CB2 Receptor Antagonism in Neuroinflammation

Caption: CB2 receptor antagonism blocks the canonical anti-inflammatory signaling cascade.

Quantitative Data on the Effects of CB2 Receptor Antagonism

The effects of CB2 receptor antagonists on neuroinflammatory markers have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of CB2 Receptor Antagonists on Microglial Activation

| Cell Type | Inflammatory Stimulus | Antagonist (Concentration) | Measured Marker | Result | Reference |

| Primary Murine Microglia | LPS (1 µg/mL) + Morphine (100 nM) | AM630 (100 nM) | IL-1β, TNF-α, IL-6, Nitrite | Reversed the anti-inflammatory effect of a CB2 agonist | [4] |

| BV-2 Microglia | LPS (100 ng/mL) | AM630 (5 µM) | TNF-α, IL-6 | No significant effect on its own, but reversed agonist effects | [6] |

| Primary Rat Microglia | LPS (100 ng/mL) | AM630 (0.5 µM) | Nitric Oxide (NO) | Partially abolished the inhibitory effect of anandamide | [7] |

| Organotypic Hippocampal Slices | NMDA | AM630 | Neuronal Cell Death | Increased neuronal cell death | [8] |

Table 2: In Vivo Effects of CB2 Receptor Antagonists in Neuroinflammation Models

| Animal Model | Antagonist (Dose, Route) | Measured Outcome | Result | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | SR144528 | Clinical Severity, Cytokine Levels (IFN-γ, IL-17, IL-4, IL-10, IL-1β, IL-6, TNF-α) | Exacerbated clinical severity, decreased cytokine levels in the CNS | [9] |

| Experimental Autoimmune Encephalomyelitis (EAE) | AM630 (1-3 µg, intrathecal) | Mechanical and Cold Hypersensitivity | Dose-dependently prevented the anti-hyperalgesic effects of a CB2 agonist | [6] |

| Rotenone-induced Parkinson's Disease Model | AM630 | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Abrogated the protective effects of a CB2 agonist | [10] |

| Persistent Inflammatory Pain (CFA-induced) | SR144528, AM630 | GABAergic mIPSC Frequency in RVM | Increased mIPSC frequency, indicating tonic CB2 activation | [11] |

Experimental Protocols

Reproducible and well-defined experimental protocols are crucial for studying the role of CB2 receptor antagonism in neuroinflammation. Below are detailed methodologies for key in vitro and in vivo models.

In Vitro Model: Primary Microglial Culture and LPS Stimulation

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

-

Neonatal mouse pups (P0-P3)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin

-

DNase I

-

Poly-D-Lysine (PDL) coated flasks

-

LPS from E. coli

-

CB2 receptor antagonist (e.g., AM630, SR144528)

Procedure:

-

Tissue Dissociation: Isolate cerebral cortices from neonatal mouse pups. Mechanically and enzymatically dissociate the tissue using trypsin and DNase I to obtain a single-cell suspension.[12]

-

Mixed Glial Culture: Plate the cell suspension in PDL-coated T-75 flasks in DMEM with 10% FBS and penicillin-streptomycin. Culture for 7-10 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.[12]

-

Microglia Isolation: Separate microglia from the astrocyte layer by mechanical shaking of the flasks. Collect the supernatant containing the detached microglia.[13]

-

Plating and Treatment: Plate the purified microglia in appropriate culture plates. Allow cells to adhere for 24 hours. Pre-treat the cells with the CB2 receptor antagonist at the desired concentration for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL and incubate for the desired time (typically 6-24 hours).

-

Analysis: Collect the cell culture supernatant to measure cytokine levels using ELISA or multiplex assays. Lyse the cells to extract RNA for qPCR analysis of gene expression or protein for Western blotting.

Experimental Workflow for In Vitro CB2 Antagonist Testing

Caption: Workflow for assessing CB2 antagonist effects on LPS-stimulated microglia.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

CB2 receptor antagonist (e.g., SR144528)

-

Vehicle for antagonist administration

Procedure:

-

Induction of EAE: On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA. On days 0 and 2, administer PTX intraperitoneally.[14][15]

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-

Antagonist Administration: Administer the CB2 receptor antagonist or vehicle according to the study design (e.g., daily intraperitoneal injections starting from a specific day post-immunization). The dose of SR144528 has been reported to be effective in exacerbating EAE.[9]

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect CNS tissue (spinal cord and brain). Process the tissue for histological analysis (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination), immunohistochemistry for microglial and astrocyte markers (e.g., Iba1, GFAP), and molecular analysis (qPCR for cytokine gene expression).

Conclusion and Future Directions

CB2 receptor antagonism plays a complex and often pro-inflammatory role in the context of neuroinflammation. By blocking the protective signaling of the endocannabinoid system, CB2 antagonists can exacerbate disease pathology in various experimental models. The quantitative data and experimental protocols presented in this guide highlight the significant impact of CB2 antagonism on key inflammatory mediators and cellular processes.

Despite their potential to worsen neuroinflammation, CB2 receptor antagonists are indispensable tools for research. They allow for the precise dissection of the role of the CB2 receptor in both physiological and pathological conditions. Future research should focus on:

-

Developing more selective and potent CB2 antagonists: This will enable more precise pharmacological studies.

-

Investigating the role of CB2 receptor inverse agonists: These molecules may have distinct effects compared to neutral antagonists.

-

Exploring the context-dependent effects of CB2 antagonism: The impact of blocking CB2 receptors may vary depending on the specific disease model, the stage of the disease, and the inflammatory milieu.

-

Utilizing CB2 antagonists in combination with other therapeutic agents: This could reveal synergistic or antagonistic interactions that inform novel treatment strategies.